5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole

Description

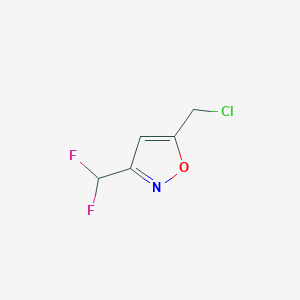

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole (CAS: 2167417-04-9) is a heterocyclic compound with the molecular formula C₅H₄ClF₂NO. Its structure consists of an isoxazole ring substituted with a chloromethyl group at position 5 and a difluoromethyl group at position 3 (Fig. 1). The difluoromethyl group introduces electronegativity and lipophilicity, while the chloromethyl moiety provides reactivity for further functionalization.

Properties

IUPAC Name |

5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)9-10-3/h1,5H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTDBUGFKAPQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167417-04-9 | |

| Record name | 5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole typically involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar principles to laboratory synthesis. The scalability of these methods is crucial for commercial applications, and ongoing research aims to optimize reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .

Scientific Research Applications

Structural Characteristics

The compound features a five-membered oxazole ring with substituents that impart distinct chemical properties:

- Chloromethyl Group (-CH₂Cl)

- Difluoromethyl Group (-CF₂H)

These groups contribute to the compound's reactivity profile, allowing it to participate in various chemical reactions.

Medicinal Chemistry

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole serves as a critical intermediate in drug discovery and development. Its structure allows for interactions with biological targets, potentially leading to the design of novel pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by modulating enzyme activity associated with tumor growth. For instance, modifications to the oxazole core can significantly impact binding affinities towards specific cancer-related targets.

Agrochemicals

The compound's reactivity makes it suitable for developing agrochemical agents. Its ability to interact with biological systems suggests potential applications in designing pesticides or herbicides that target specific biochemical pathways in pests or plants.

Material Science

This compound is being explored for its utility in synthesizing advanced materials. The unique properties conferred by its halogenated substituents enhance material stability and performance in various applications.

Comparative Analysis with Analogous Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole | Contains a trifluoromethyl group | Pharmaceutical intermediates |

| 3-(Bromomethyl)-5-(difluoromethyl)-1,2-oxazole | Contains a bromomethyl group | Agrochemicals |

| 3-(Chloromethyl)-5-(fluoromethyl)-1,2-oxazole | Contains a fluoromethyl group | Material science |

The uniqueness of this compound lies in its combination of both chloromethyl and difluoromethyl groups, which enhances its utility compared to similar compounds.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous derivatives:

Key Observations :

- The target compound’s difluoromethyl group (CHF₂) balances electronegativity and steric demands, unlike the bulkier aryl substituents in analogs (e.g., 4-chlorophenyl) .

Biological Activity

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 167.54 g/mol

- Structure : The compound contains a chloromethyl group and a difluoromethyl group attached to an oxazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity to various enzymes and receptors, potentially leading to diverse pharmacological effects.

Research indicates that the compound may act as an agonist for certain receptors involved in inflammatory responses, similar to other oxazole derivatives . This suggests potential applications in treating conditions related to inflammation and other pathologies.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including this compound. In particular:

- In vitro Studies : The compound has shown significant antifungal activity against various pathogens. For example, derivatives with similar structures demonstrated IC values ranging from 4.34 to 77.41 μg/mL against fungi like Fusarium solani and Botrytis cinerea.

| Compound | Pathogen | IC (μg/mL) |

|---|---|---|

| 5a | Fusarium solani | 4.34 |

| 5b | Botrytis cinerea | 19.92 |

| Control | Hymexazol | 38.92 |

These results suggest that modifications in the chemical structure can enhance antifungal potency.

Anti-inflammatory Potential

The compound's mechanism also points towards anti-inflammatory effects. Research indicates that oxazole derivatives can inhibit pathways involved in inflammation, which could be beneficial in conditions such as asthma and sepsis .

Case Studies

- Oxazole Derivatives in Inflammation : A study demonstrated that certain oxazole derivatives significantly reduced inflammatory responses in animal models of colitis and peritonitis, suggesting therapeutic potential for gastrointestinal disorders .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to targets involved in the inflammatory response, indicating a strong potential for drug development aimed at inflammatory diseases .

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

- Clinical Applications : Investigating its efficacy in clinical settings for treating fungal infections and inflammatory diseases.

- Synthesis of Analogues : Developing new analogues with modified structures to enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.